molecular formula C12H12N2O4S B1608510 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione CAS No. 220510-17-8

5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione

Cat. No.: B1608510
CAS No.: 220510-17-8
M. Wt: 280.30 g/mol
InChI Key: QKCWUYHXHMXOLG-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features a pyrrolidine ring attached to an indoline-2,3-dione structure via a sulfonyl group, making it a unique and versatile molecule in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(pyrrolidin-1-ylsulfonyl)indoline-2,3-dione typically involves the reaction of indoline-2,3-dione with pyrrolidine in the presence of a sulfonylating agent. Commonly used sulfonylating agents include sulfonyl chlorides or sulfonic acids. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonyl group .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

  • 5-(Piperidin-1-ylsulfonyl)-1H-indole-2,3-dione
  • 5-(Morpholin-1-ylsulfonyl)-1H-indole-2,3-dione
  • 5-(Pyrrolidin-1-ylsulfonyl)-1H-indole-2,3-dione

Comparison: Compared to similar compounds, 5-(pyrrolidin-1-ylsulfonyl)indoline-2,3-dione exhibits unique properties due to the presence of the pyrrolidine ring. This ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis. Additionally, the sulfonyl group provides a site for further functionalization, allowing the creation of a wide range of derivatives with diverse biological activities .

Properties

IUPAC Name

5-pyrrolidin-1-ylsulfonyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c15-11-9-7-8(3-4-10(9)13-12(11)16)19(17,18)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCWUYHXHMXOLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399500
Record name 5-(pyrrolidin-1-ylsulfonyl)indoline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220510-17-8
Record name 5-(pyrrolidin-1-ylsulfonyl)indoline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1-Pyrrolidinylsulfonyl)-1H-indole-2,3-dione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H446JCN86R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a cold solution of 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonylchloride (2.00 g, 8.14 mmol) in a 1:1 mixture of THF: CHCl3 (96 mL) was added drop-wise via syringe pump over a period of 1 hr a solution of pyrrolidine (0.885 mL, 10.6 mmol) and N,N-diisopropylethyl amine (2.84 mL, 16.3 mmol, 2 eq) in chloroform (16 mL) under a dry N2 atmosphere with cooling in an ice bath. After stirring for 1 h., the reaction was concentrated. The crude product was purified on Biotage KP silica gel eluting with 80/20 CH2Cl2/EtOAc to give the title compound as a greenish-yellow solid (0.88 g, 39% yield). NMR (300 Mz, DMSO-d6): consistent. MS: (ES−) m/z 279 [M−H].
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2 g
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0.885 mL
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2.84 mL
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16 mL
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96 mL
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Yield
39%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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